![molecular formula C14H16N2O3 B7559872 4-[[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7559872.png)
4-[[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]methyl]benzoic acid, also known as MMB, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. MMB belongs to the class of benzamides and has a molecular weight of 324.4 g/mol.
Mechanism of Action
The mechanism of action of 4-[[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]methyl]benzoic acid is not fully understood, but studies have suggested that it works by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. HDAC inhibitors have been shown to have antitumor activity, and this compound is believed to work through this mechanism.
This compound has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to an increase in acetylcholine levels, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. This compound has also been found to inhibit the activity of HDACs, leading to changes in gene expression that can affect cell proliferation and differentiation.
In addition, this compound has been found to have neuroprotective effects and can improve cognitive function in animal models of neurological disorders. This compound has been found to inhibit the aggregation of beta-amyloid and alpha-synuclein, which are proteins that are associated with the development of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]methyl]benzoic acid in lab experiments is its potency and specificity. This compound has been found to have potent antitumor activity and neuroprotective effects, making it a valuable tool for research in these areas. In addition, this compound has been found to be relatively non-toxic, making it a safe compound to use in lab experiments.
One of the limitations of using this compound in lab experiments is its solubility. This compound has poor solubility in water, which can make it difficult to work with in certain experiments. However, modifications to the synthesis method have been made to improve the solubility of this compound.
Future Directions
There are several future directions for research on 4-[[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]methyl]benzoic acid. One area of research is the development of this compound derivatives with improved potency and solubility. Modifications to the structure of this compound could lead to compounds with greater antitumor activity and neuroprotective effects.
Another area of research is the investigation of the mechanism of action of this compound. Further studies are needed to fully understand how this compound works at the molecular level and to identify the specific targets of the compound.
Finally, there is a need for in vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer and neurological disorders. These studies will provide valuable information on the potential therapeutic applications of this compound in humans.
Synthesis Methods
The synthesis of 4-[[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]methyl]benzoic acid involves the reaction of 4-amino-methyl benzoic acid with 5-methyl-1,2-oxazole-3-carboxaldehyde and formaldehyde in the presence of a catalyst. The resulting product is then methylated to obtain this compound. The synthesis of this compound has been reported in the literature, and various modifications have been made to improve the yield and purity of the compound.
Scientific Research Applications
4-[[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]methyl]benzoic acid has been studied for its potential therapeutic applications in various fields of research. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
This compound has also been studied for its potential use in the treatment of neurological disorders. Studies have shown that this compound has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. This compound has been found to inhibit the aggregation of beta-amyloid and alpha-synuclein, which are proteins that are associated with the development of these neurological disorders.
properties
IUPAC Name |
4-[[methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-10-7-13(15-19-10)9-16(2)8-11-3-5-12(6-4-11)14(17)18/h3-7H,8-9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHVWKYBIDPEEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN(C)CC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.